molecular formula C25H21FO3 B2481188 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one CAS No. 328018-71-9

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2481188
CAS RN: 328018-71-9
M. Wt: 388.438
InChI Key: GUDVLFIPCRDRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves complex chemical reactions that aim to introduce specific functional groups to achieve desired chemical properties. For example, the synthesis of fluorinated phenols, biaryls, and chromen-6-ones utilizes regioselective [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 2-fluoro-3-silyloxy-2-en-1-ones, demonstrating the intricate approaches used to synthesize such compounds (Hussain et al., 2008).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by single-crystal X-ray crystallography, revealing their complex geometry and intramolecular interactions. For instance, the structure determination of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate showcases the intricacies of such molecules, including hydrogen bonding patterns that influence their chemical behavior (Manolov et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives engage in a variety of chemical reactions, influenced by their functional groups. The photo-reorganization of certain chromen-4-ones under UV light leads to the formation of angular pentacyclic compounds, highlighting the reactivity of these molecules under specific conditions (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as fluorescence and metal interaction properties, are of particular interest. For instance, certain benzo[c]chromen-6-one derivatives exhibit fluorescent molecule characteristics, displaying fluorescence enhancement in the presence of metals. This suggests potential applications in fluorescence-based methodologies (Gülcan et al., 2021).

Chemical Properties Analysis

The chemical properties of chromen-4-one derivatives are influenced by their molecular structure and can include a range of activities, from antimicrobial to antitumor effects. For instance, novel chromen-2-one compounds have been synthesized and shown to exhibit significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Mandala et al., 2013).

Scientific Research Applications

1. Synthesis and Structure

  • A study on the synthesis and structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, which shares structural similarities with the compound , was determined by single-crystal X-ray crystallography. This research contributes to the understanding of the molecular structure of related compounds (Manolov, Hegetschweiler, & Morgenstern, 2012).

2. Chemical Properties and Interactions

  • The chemical degradation of a polymer related to this compound was studied using X-ray Photoelectron Spectroscopy, providing insights into the stability and degradation process of similar compounds under certain conditions (Kettle, Ding, Horie, & Smith, 2016).

3. Fluorescence and Optical Properties

  • Research on the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one highlights the unusual fluorescence characteristics in different solvents. This study is relevant for understanding the fluorescence behavior of similar compounds (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

4. Pharmaceutical Research

  • A study on Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, which has a structural relation to the compound , explored its potential as an antianxiety agent. This research provides insight into the medicinal applications of similar compounds (Anzini et al., 2008).

5. Antimicrobial Activity

  • Synthesis and antimicrobial activity of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, which shares structural features with the compound of interest, were studied, revealing significant antibacterial and antifungal activity. This highlights the potential antimicrobial applications of related compounds (Mandala et al., 2013).

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties .

properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-2-methyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FO3/c1-3-18-13-21-23(14-22(18)28-15-17-7-5-4-6-8-17)29-16(2)24(25(21)27)19-9-11-20(26)12-10-19/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDVLFIPCRDRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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